molecular formula C18H21NO2S B6561584 N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 1091123-05-5

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6561584
CAS No.: 1091123-05-5
M. Wt: 315.4 g/mol
InChI Key: LRIMQCLTUGXWRK-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide (NPT) is a compound that has been studied extensively in recent years, due to its potential applications in various areas of science. NPT is an organic compound composed of nitrogen, carbon, hydrogen, and sulfur, and is a derivative of thiophen-2-ylacetamide. It is a colorless, odorless solid that is soluble in water and organic solvents. NPT has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biotechnology. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins, as well as to identify and characterize small molecules that interact with them. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the mechanisms of drug action. In biotechnology, this compound has been used to investigate the potential of gene therapy, as well as to develop novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is still not fully understood. It is believed to interact with proteins and other molecules in a variety of ways, including through hydrogen bonding, electrostatic interactions, and covalent bonding. This compound has been shown to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models, and to have potential therapeutic applications in the treatment of a variety of diseases. In addition, this compound has been shown to inhibit the activity of certain enzymes, including COX-2 and AChE, and to modulate the activity of certain genes, including those involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in both water and organic solvents. In addition, it is non-toxic and has a low cost, making it an attractive option for use in research. However, there are some limitations to its use. It is not as soluble in organic solvents as some other compounds, and it is not as effective at inhibiting certain enzymes as other compounds.

Future Directions

The potential applications of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide are still being explored. One area of research that is being investigated is the use of this compound in gene therapy. It is possible that this compound could be used to modulate the expression of certain genes, and thus to treat genetic diseases. Another area of research is the use of this compound as an anti-cancer agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models, and thus could potentially be used to treat a variety of cancers. Additionally, this compound could be used as an inhibitor of certain enzymes, such as COX-2 and AChE, and thus could be used to treat a variety of diseases. Finally, this compound could be used to develop novel therapeutic agents, as it has been shown to interact with a variety of proteins and enzymes.

Synthesis Methods

N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide can be synthesized through a two-step process, starting with the reaction of 4-phenyloxan-4-ylmethyl chloride and thiophen-2-ylacetamide. This reaction produces an intermediate compound, which is then reacted with sodium hydroxide to form this compound. The reaction is typically performed in aqueous solution, and yields a product with a purity of 99.5%.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-17(13-16-7-4-12-22-16)19-14-18(8-10-21-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIMQCLTUGXWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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